molecular formula C14H23NO B8578611 N-(3-Isopropoxybenzyl)butan-1-amine

N-(3-Isopropoxybenzyl)butan-1-amine

Cat. No.: B8578611
M. Wt: 221.34 g/mol
InChI Key: NIFYFNBBKKYCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Isopropoxybenzyl)butan-1-amine is a secondary amine featuring a butan-1-amine chain linked to a 3-isopropoxy-substituted benzyl group. For example, similar methods use bromobutylamine or phthalimide-protected intermediates to achieve higher yields (e.g., 70% yield with phthalimide protection vs. <40% without, as seen in ). The isopropoxy group at the benzyl ring’s meta position likely confers unique steric and electronic properties, influencing solubility and reactivity.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C14H23NO/c1-4-5-9-15-11-13-7-6-8-14(10-13)16-12(2)3/h6-8,10,12,15H,4-5,9,11H2,1-3H3

InChI Key

NIFYFNBBKKYCCH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(3-Isopropoxybenzyl)butan-1-amine with structurally related compounds, emphasizing substituent effects:

Compound Name Substituent (Benzyl Position) Key Functional Groups Synthesis Yield (if reported) Key Physical/Chemical Properties
This compound 3-isopropoxy Ether, secondary amine Not explicitly reported Inferred solubility in organic solvents
N-(4-Methoxybenzyl)butan-1-amine 4-methoxy Ether, secondary amine High (~70% with protection) Colorless liquid; soluble in EtOH, DMSO
N-(3-Chlorobenzyl)butan-1-amine 3-chloro Halogen, secondary amine Not specified Density: 1.026 g/cm³; B.P.: 264.2°C
N-(4-Chlorobenzyl)butan-1-amine 4-chloro Halogen, secondary amine Not specified Density: 1.026 g/cm³; B.P.: 264.2°C
N-(2-Methylbenzyl)butan-1-amine 2-methyl Alkyl, secondary amine Not specified B.P.: 220–222°C; used in polymer synthesis
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and isopropoxy groups (electron-donating) enhance solubility in polar solvents , while chloro substituents (electron-withdrawing) may increase density and thermal stability .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-methylbenzyl) exhibit lower boiling points due to reduced intermolecular interactions .

Physicochemical Properties

  • Thermophysical Data : reports thermophysical properties (density, refractive index) for butan-1-amine derivatives in mixtures with amides. For example, N-butylbutan-1-amine exhibits density variations dependent on temperature and solvent interactions.
  • Solubility: Methoxy and isopropoxy derivatives are generally soluble in ethanol, chloroform, and DMSO , while halogenated analogs may require nonpolar solvents.

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